![molecular formula C15H15ClN2O2S B2490033 4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one CAS No. 941994-62-3](/img/structure/B2490033.png)
4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
“4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one” is a chemical compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom at the 1 position . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives involves various chemical reactions. For instance, 3-Chloro-benzo[b]thiophene-2-carboxylic acid may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular formula of “4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one” is C9H4Cl2OS, and its molecular weight is 231.098 . The structure of this compound can be viewed using computational tools .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . They are also involved in photoinduced [4 + 2] cycloaddition reactions with alkenes .Physical And Chemical Properties Analysis
The compound is a cream to brown to yellow to pale yellow solid . It has a melting point of 108.5-117.5°C . The compound is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Therapeutic Applications
Thiophene and its substituted derivatives, such as 4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one, have been reported to possess a wide range of therapeutic properties . They have shown effectiveness in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Anti-Breast Cancer Activity
A study conducted on 3-Chlorobenzo[b]thiophene-2-Carbonyl Chloride derivatives, which is a similar compound, showed promising anti-breast cancer activity . The study used a Structure Based Drug Design (SBDD) approach, molecular docking with ERa and then predicting their ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity) profile .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Microbial Activity
The benzo[b]thiophene nucleus, which is a part of the compound , has been combined with the acylhydrazone functional group to prepare compounds for screening against Staphylococcus aureus .
Mechanism of Action
While the specific mechanism of action for “4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one” is not explicitly mentioned in the available resources, thiophene derivatives are known to exhibit a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Safety and Hazards
Future Directions
The therapeutic importance of synthetic thiophene has been recognized, and it has become an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
4-(3-chloro-1-benzothiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-15(2)14(20)17-7-8-18(15)13(19)12-11(16)9-5-3-4-6-10(9)21-12/h3-6H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTQIFFTSLAKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzo[b]thiophene-2-carbonyl)-3,3-dimethylpiperazin-2-one |
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